The Multifaceted Role of CEP120 in Human Cell Lines: A Technical Guide
The Multifaceted Role of CEP120 in Human Cell Lines: A Technical Guide
An In-depth Examination of CEP120's Function in Centriole Biology, Ciliogenesis, and Disease for Researchers, Scientists, and Drug Development Professionals.
Abstract
Centrosomal Protein 120 (CEP120) is a critical regulator of centriole assembly, maturation, and function in human cells. Predominantly localized to the daughter centriole, CEP120 plays a pivotal role in centriole duplication, elongation, and the subsequent formation of cilia. Its dysfunction is directly linked to a class of human genetic disorders known as ciliopathies, including Joubert syndrome (JS) and Jeune asphyxiating thoracic dystrophy (JATD). This technical guide provides a comprehensive overview of CEP120's function in human cell lines, detailing its molecular interactions, its role in key signaling pathways, and the cellular consequences of its depletion or mutation. Furthermore, this guide presents detailed experimental protocols for the study of CEP120 and summarizes key quantitative data from the literature to facilitate further research and drug development efforts targeting ciliopathies.
Introduction to CEP120
CEP120, also known as Coiled-Coil Domain-Containing Protein 100 (CCDC100), is a 120 kDa protein essential for the proper functioning of the centrosome, the primary microtubule-organizing center (MTOC) in animal cells.[1][2] The centrosome consists of a pair of centrioles, a mother and a daughter, embedded in a protein-rich matrix called the pericentriolar material (PCM). CEP120 exhibits a dynamic localization pattern, with a preferential enrichment at the daughter centriole in quiescent (G0) cells.[3][4] This asymmetric localization is crucial for its role in inhibiting the untimely maturation of the daughter centriole.[3][5] As cells enter the S phase, CEP120 becomes enriched on the newly forming procentrioles, highlighting its conserved role in centriole formation.[3][5]
Mutations in the CEP120 gene have been identified in patients with a spectrum of ciliopathy phenotypes, ranging from the milder, classical Joubert syndrome to more severe conditions with overlapping features of Meckel-Gruber syndrome (MKS), JATD, and oral-facial-digital (OFD) syndromes.[6][7][8] These findings underscore the critical importance of CEP120 in human development and disease.
Molecular Functions of CEP120
CEP120's functions are mediated through its distinct protein domains and its interactions with a network of other centrosomal proteins.
Protein Domain Architecture
CEP120 possesses several functional domains that are critical for its localization and function:[3][5]
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N-terminal Microtubule-Binding Domain: This domain allows CEP120 to directly interact with microtubules, which is essential for its inhibitory function on PCM accumulation.[3][5][9]
-
CPAP-Binding Domain: This region mediates the interaction with Centrosomal P4.1-associated protein (CPAP), a key regulator of centriole elongation.[3][10]
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C2 Domains: CEP120 contains three consecutive C2 domains (C2A, C2B, and C2C).[9][11] Unlike typical C2 domains, they do not bind calcium or phospholipids. The C2A domain has been shown to bind tubulin and microtubules, promoting microtubule formation.[9] The C2B domain is a hotspot for disease-causing mutations.[11]
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C-terminal Coiled-Coil Domain: This domain is necessary for the proper localization of CEP120 to the centrosome.[1][3][5]
Key Protein Interactions
CEP120 functions within a complex network of protein-protein interactions at the centrosome. Key interactors include:
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CPAP (CENPJ): CEP120 directly interacts with CPAP to positively regulate centriole elongation.[10][12] Overexpression of either protein leads to abnormally long centrioles, and the depletion of one inhibits the elongation induced by the other.[10]
-
SPICE1 (CCDC52): CEP120 cooperates with SPICE1 and CPAP to promote the assembly of centriolar microtubules.[3]
-
Talpid3 (KIAA0586): CEP120 interacts with Talpid3, and this interaction is crucial for the recruitment of other proteins necessary for centriole appendage assembly and ciliogenesis.[7][11][13] Mutations in CEP120 can impair the recruitment of Talpid3 to the distal ends of centrioles.[11]
-
C2CD3: The interaction with C2CD3 is important for centriole elongation and cilia formation.[7][13][14]
-
KIAA0753: CEP120 mediates the recruitment of KIAA0753 to centrioles, which is required for timely neuronal differentiation.[15]
-
Transforming Acidic Coiled-Coil Proteins (TACCs): CEP120 interacts with TACCs to regulate centrosome-associated microtubules, which is important for processes like interkinetic nuclear migration in neural progenitors.[1][16]
CEP120 in Cellular Processes and Signaling Pathways
Regulation of Centriole Maturation and PCM Assembly
In quiescent cells, CEP120's enrichment on the daughter centriole acts as a crucial inhibitory mechanism, preventing its premature maturation.[3][5] Depletion of CEP120 in these cells leads to a significant accumulation of PCM components, including Pericentrin, Cdk5Rap2, Ninein, and Cep170, at the centrosome, particularly at the daughter centriole.[3][5][17] This results in increased microtubule-nucleation activity at the centrosome.[3][5] This inhibitory function of CEP120 helps maintain centrosome homeostasis.[3][5]
Role in Ciliogenesis
Proper cilia formation, or ciliogenesis, is critically dependent on CEP120 function. The premature maturation of the daughter centriole and the subsequent disruption of centriolar satellite organization upon CEP120 loss are detrimental to the assembly of the primary cilium.[3][5] Studies have shown that depletion of CEP120 in quiescent cells leads to a greater than 60% decrease in cilia formation.[3][5] The few cilia that do form are often of aberrant length, indicating defects in ciliary protein trafficking.[3][5] Furthermore, loss of CEP120 disrupts the centriolar targeting of Ofd1, another ciliopathy protein essential for ciliogenesis.[3][5]
Involvement in Cell Cycle and Centriole Duplication
CEP120 is essential for procentriole formation during the S-phase of the cell cycle.[3][5] Its levels are cell cycle-regulated, increasing from early S to G2/M and decreasing after mitosis.[10] Depletion of CEP120 in cycling cells leads to defects in centriole duplication.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on CEP120 function in human and mouse cell lines.
Table 1: Effects of CEP120 Depletion on Pericentriolar Material (PCM) Components in Quiescent MEF Cells [3]
| PCM Component | Fold Increase in Total Centrosomal Levels (siCEP120 vs. siControl) |
| Pericentrin | ~2.5-fold |
| Cdk5Rap2 | ~6-fold |
| Ninein | >4-fold |
Table 2: Consequences of CEP120 Depletion on Ciliogenesis and Associated Proteins in Quiescent Cells [3]
| Parameter | Observation upon CEP120 Depletion |
| Cilia Formation | >60% decrease |
| Cilia Length | Aberrant |
| CP110 Localization | Increased fraction of cells with CP110 on both mother and daughter centrioles |
| Ofd1 Foci at Centrioles | Decreased number |
| p150Glued at Centrosome | ~1.6-fold increase |
Table 3: Impact of Joubert Syndrome (JS) and Jeune Asphyxiating Thoracic Dystrophy (JATD) Mutations on CEP120 Levels in RPE-1 Cells [11]
| CEP120 Mutant | Phenotype | Reduction in Centrosomal CEP120 Levels |
| V194A | Joubert Syndrome (JS) | ~40% |
| A199P | Jeune Asphyxiating Thoracic Dystrophy (JATD) | ~30% |
Signaling Pathways and Experimental Workflows
Visual representations of CEP120's molecular interactions and common experimental approaches are provided below using Graphviz.
References
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- 7. Gene - CEP120 [maayanlab.cloud]
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- 11. CEP120 centrosomal protein 120 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
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